(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride, also known as 4-sulfonamide-phenylhydrazine Hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 223.68 g/mol. This compound is classified as a hydrazine derivative and is primarily used in pharmaceutical applications, particularly as an intermediate in the synthesis of various biologically active compounds.
The compound is derived from the reaction of sulfonamide derivatives with hydrazine. It can be synthesized through various methods, including direct reactions involving halogenated sulfonamides and hydrazine hydrate in suitable solvents like dimethyl sulfoxide.
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride belongs to the class of sulfonamide compounds and hydrazines, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of (4-sulfamoylphenyl)hydrazine-d4 Hydrochloride can be achieved through several methods:
The synthesis typically requires controlled temperature conditions and careful handling of reagents to ensure safety and yield efficiency. The reaction mixture can be precipitated by dilution with hot water, allowing for easy crystallization and purification of the product.
The molecular structure of (4-sulfamoylphenyl)hydrazine-d4 Hydrochloride consists of a phenyl ring substituted with a sulfamoyl group and a hydrazine moiety. The presence of the chlorine atom indicates that it is in hydrochloride form.
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride participates in various chemical reactions typical of hydrazines and sulfonamides:
The reactivity profile of (4-sulfamoylphenyl)hydrazine-d4 Hydrochloride makes it suitable for further derivatization into more complex structures used in medicinal chemistry.
The mechanism of action for (4-sulfamoylphenyl)hydrazine-d4 Hydrochloride largely depends on its biological applications:
Research indicates that derivatives of this compound exhibit varying degrees of biological activity, which can be quantitatively assessed through pharmacological studies.
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases or infections. Its derivatives have been explored for their potential therapeutic effects in various medical fields, including oncology and infectious diseases .
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride (CAS: 1246816-16-9) possesses the molecular formula C6H6D4ClN3O2S and a molar mass of 227.71 g/mol. This structure features deuterium atoms exclusively positioned on the phenyl ring's hydrogen sites, creating a distinct isotopic signature while preserving the compound's reactive centers. The sulfamoyl group (-SO2NH2) and the hydrazine (-NHNH2) moiety remain functionally intact, ensuring the deuterated variant maintains similar chemical reactivity to its non-deuterated counterpart (CAS: 17852-52-7, MW: 223.68 g/mol). The strategic deuteration does not alter the fundamental spatial arrangement but significantly enhances molecular stability at the labeled positions [1] [3] [5].
Table 1: Comparative Molecular Characteristics
Property | Non-deuterated Compound | Deuterated Compound |
---|---|---|
CAS Number | 17852-52-7 | 1246816-16-9 |
Molecular Formula | C6H10ClN3O2S | C6H6D4ClN3O2S |
Molecular Weight | 223.68 g/mol | 227.71 g/mol |
SMILES | Cl.NNc1ccc(cc1)S(=O)(=O)N | Cl.NNc1ccc(cc1)S(=O)(=O)N (with D substitution) |
IUPAC Name | 4-hydrazinylbenzenesulfonamide; hydrochloride | 4-(dideuteriohydrazinyl)benzenesulfonamide; hydrochloride |
Purity Specification | >95% (HPLC) | Not specified in sources |
The sulfonamide group confers hydrogen-bonding capability and moderate acidity, while the hydrazine functionality provides nucleophilic and reducing properties essential for chemical derivatization. This structural duality makes both deuterated and non-deuterated forms versatile intermediates. In the deuterated version, the C-D bonds exhibit greater bond strength (approximately 2-5 kcal/mol higher than C-H bonds) and reduced vibrational frequencies, which collectively influence the compound's spectroscopic properties and metabolic stability without altering its primary chemical reactivity. This careful balance between structural preservation and isotopic enhancement underpins the compound's utility in pharmaceutical tracer applications [5] [6] [9].
Deuterium incorporation in pharmaceutical compounds serves multiple sophisticated purposes rooted in the kinetic isotope effect (KIE). When deuterium replaces hydrogen, the increased atomic mass (from 1 to 2 atomic mass units) strengthens the carbon-deuterium bond and elevates the activation energy required for bond cleavage during metabolic reactions. This effect can reduce the rate of oxidative metabolism by cytochrome P450 enzymes, potentially extending drug half-life and altering pharmacokinetic profiles. For (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride, deuteration specifically targets aromatic positions, where metabolic transformations like hydroxylation commonly occur. This strategic labeling creates metabolic "soft spots" resistant to degradation while preserving the compound's core reactivity for synthetic applications [3] [7].
Table 2: Research Applications Enabled by Deuterium Labeling
Application Domain | Mechanistic Role of Deuterium | Research Impact |
---|---|---|
Mass Spectrometry | Creates distinctive mass spectral signatures (4 Da shift) | Enables unambiguous metabolite identification in complex biological matrices |
Metabolic Stability Studies | Reduces CYP-mediated oxidation rates at labeled positions | Quantifies metabolic pathways and identifies vulnerable sites in lead compounds |
Pharmacokinetic Tracers | Maintains chemical equivalence with biological divergence | Allows precise tracking of absorption and distribution without physiological interference |
Mechanistic Probes | Alters reaction kinetics without changing substrate specificity | Elucidates enzymatic mechanisms and rate-limiting steps in drug metabolism |
Synthetic Chemistry | Preserves reactivity while introducing spectroscopic handles | Facilitates reaction pathway analysis in complex synthetic routes |
Deuterated analogs like (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride have become indispensable in drug discovery, particularly as internal standards in quantitative LC-MS/MS bioanalysis. The deuterated form co-elutes with the non-deuterated analyte but generates distinct mass spectral signals, enabling precise quantification without matrix effects. Furthermore, deuterated synthetic intermediates facilitate the preparation of complex deuterated drug candidates, such as kinase inhibitors and epigenetic modulators, where deuteration aims to optimize metabolic profiles. The deuterated sulfonamide-hydrazine structure specifically serves as a precursor for labeled analogs of therapeutic agents, including COX-2 inhibitors where metabolic studies are critical for safety assessment. This compound exemplifies how strategic deuteration bridges synthetic chemistry and advanced analytical pharmacology [3] [5] [7].
The development of sulfonamide derivatives represents a transformative chapter in medicinal chemistry, originating with Gerhard Domagk's pioneering work on sulfonamide antibiotics in the 1930s. The discovery that sulfonamide groups conferred antibacterial activity through folate pathway inhibition sparked extensive structural derivatization. By the 1950s, researchers systematically explored hydrazine-functionalized sulfonamides, recognizing that the nucleophilic hydrazine moiety could serve as a versatile handle for constructing heterocyclic systems with biological activity. This era established the foundational chemistry linking sulfonamide pharmacophores with hydrazine reactivity, though early applications remained limited by metabolic instability and toxicity concerns [2] [6].
The modern significance of (4-Sulfamoylphenyl)hydrazine derivatives crystallized with their application as key intermediates in synthesizing coxib-class nonsteroidal anti-inflammatory drugs (NSAIDs). Specifically, (4-Sulfamoylphenyl)hydrazine Hydrochloride became strategically important in manufacturing Celecoxib (Celebrex™), a selective COX-2 inhibitor approved in the late 1990s. In this synthetic pathway, the hydrazine group undergoes condensation reactions with carbonyl compounds to form pyrazole rings—the central heterocycle in Celecoxib's structure. This transformation leveraged the compound's bifunctionality: the sulfamoyl group provided water solubility and target affinity, while the hydrazine enabled ring formation through cyclocondensation chemistry [1] [4].
Table 3: Evolution of Sulfonamide-Hydrazine Derivatives in Pharmaceutical Development
Time Period | Development Milestone | Impact on Compound Class |
---|---|---|
1930s-1940s | Discovery of sulfanilamide's antibacterial properties | Established sulfonamide as a privileged medicinal scaffold |
1950s-1960s | Synthesis of hydrazine-functionalized sulfonamides | Introduced nucleophilic reactivity for heterocyclic synthesis |
1970s-1980s | Application in carbonic anhydrase inhibitors | Demonstrated sulfonamide-hydrazine versatility beyond antibacterials |
1990s-Present | Key intermediate for COX-2 inhibitors (Celecoxib) | Validated industrial-scale pharmaceutical application |
2000s-Present | Deuterated analogs for metabolic research | Enhanced analytical utility through isotopic labeling |
Contemporary research has expanded these applications through isotopic refinement. The synthesis of (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride represents the natural evolution of this chemical class, addressing modern needs for metabolic stability assessment and quantitative bioanalysis. Deuterated versions maintain the synthetic utility of the parent compound while enabling advanced pharmacokinetic studies essential for contemporary drug development. This progression—from early antibacterial sulfonamides to specialized deuterated intermediates—illustrates how structural innovation and technological advancement continually rejuvenate established chemical scaffolds. The current applications in targeted drug synthesis and metabolic tracing underscore the enduring pharmaceutical value of sulfonamide-hydrazine hybrids [1] [3] [6].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8